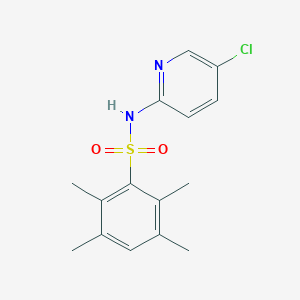
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine, also known as DCBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of other compounds, including the synthesis of 1,3,5-trisubstituted pyrazoles. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of aromatic compounds. Furthermore, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been used in the development of new drugs due to its potential as a pharmacophore.
作用机制
The mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neuronal signaling. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects:
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function in animal studies, possibly due to its inhibition of acetylcholinesterase. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been shown to have anticonvulsant effects, possibly due to its modulation of GABAergic neurotransmission. Furthermore, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have anti-inflammatory effects, possibly due to its inhibition of carbonic anhydrase.
实验室实验的优点和局限性
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use as a reagent or catalyst. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine also has a relatively low toxicity, which makes it safe for use in animal studies. However, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the use of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine in scientific research. One potential direction is the development of new drugs based on the structure of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have potential as a pharmacophore, and further research could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the use of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine as a catalyst in organic reactions. Further research could lead to the development of new methods for the synthesis of complex organic molecules. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine could be used in the development of new materials, such as polymers or nanoparticles, due to its potential as a building block for these materials.
合成方法
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine as a white solid. Other methods of synthesis include the reaction of 3-methylpiperidine with 2,4-dichlorobenzenesulfonyl isocyanate or the reaction of 3-methylpiperidine with 2,4-dichlorobenzenesulfonyl azide.
属性
产品名称 |
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine |
|---|---|
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-3-2-6-15(8-9)18(16,17)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI 键 |
MGQCUONCXFRCTM-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)









